2-氯-5-异丙氧基苯硼酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

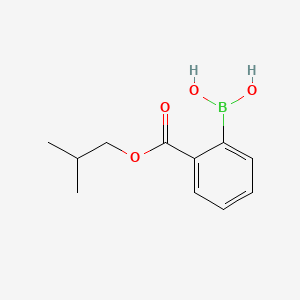

2-Chloro-5-isopropoxyphenylboronic acid is a chemical compound with the CAS Number: 1256346-12-9 . It has a molecular weight of 214.46 and its IUPAC name is 2-chloro-5-isopropoxyphenylboronic acid . The compound is solid in physical form .

Molecular Structure Analysis

The InChI code for 2-Chloro-5-isopropoxyphenylboronic acid is 1S/C9H12BClO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 . This code provides a specific textual representation of the molecule’s structure.Chemical Reactions Analysis

Boronic acids, including 2-Chloro-5-isopropoxyphenylboronic acid, are often used in Suzuki–Miyaura coupling reactions . This reaction is a type of palladium-catalyzed cross coupling, which is a powerful tool for the formation of carbon-carbon bonds .Physical And Chemical Properties Analysis

2-Chloro-5-isopropoxyphenylboronic acid is a solid compound . Its molecular weight is 214.46 .科学研究应用

合成和交叉偶联反应

2-氯-5-异丙氧基苯硼酸在各种合成过程中被使用。一项关于通过钯催化的Suzuki交叉偶联反应合成噻吩衍生物的研究涉及使用各种芳基硼酸,展示了这些化合物在促进受控反应中产生具有潜在药用应用的新分子中的作用 (Ikram et al., 2015)。

荧光猝灭研究

在探索硼酸衍生物荧光猝灭机制的研究中,类似于2-氯-5-异丙氧基苯硼酸的化合物被研究。这些研究有助于理解这些化合物与其他化学物质的相互作用,这对于在各个领域开发应用,包括生物化学研究,是有价值的 (Geethanjali et al., 2015)。

抗菌活性

另一个重要应用是合成具有抗菌性能的化合物。例如,合成和研究5-三氟甲基-2-甲酰基苯硼酸揭示了其作为抗菌剂的潜力,暗示了苯硼酸在创造抗菌解决方案中的广泛实用性 (Adamczyk-Woźniak等,2020)。

硼-氮杂环形成

在一项旨在在中性水溶液中创建稳定的硼-氮杂环的研究中,与2-氯-5-异丙氧基苯硼酸相关的化合物展示了它们在生物正交偶联反应中的潜力,对于生物化学和药物化学是有用的 (Dilek et al., 2015)。

药物中间体

2-氯-5-异丙氧基苯硼酸在合成药物中间体方面也很重要。一个例子是合成2-氯-5-(三氟甲基)苯硼酸,展示了该化合物在生产高纯度药用成分中的相关性 (Yuan-long, 2007)。

化学中的对映选择性识别

该化合物的衍生物用于对映选择性识别,在开发手性药物和研究有机化合物的立体化学方面至关重要 (Ghosn & Wolf, 2011)。

化学分析和检测

在化学分析领域,2-氯-5-异丙氧基苯硼酸的衍生物被用于开发用于检测过氧化氢等物质的荧光探针,展示了它们在分析化学中的实用性 (Cai et al., 2015)。

安全和危害

作用机制

Target of Action

The primary target of 2-Chloro-5-isopropoxyphenylboronic acid is the Suzuki–Miyaura cross-coupling reaction . This reaction is a type of palladium-catalyzed carbon–carbon bond-forming process, which is widely applied in organic synthesis .

Mode of Action

The compound interacts with its targets through a process known as transmetalation . In this process, the organoboron compound (like 2-Chloro-5-isopropoxyphenylboronic acid) transfers an organic group to palladium . This interaction results in the formation of a new carbon–carbon bond .

Biochemical Pathways

The affected pathway is the Suzuki–Miyaura cross-coupling reaction . The downstream effects of this pathway include the formation of new carbon–carbon bonds, enabling the synthesis of a wide range of organic compounds .

Pharmacokinetics

Boronic acids are generally stable and readily prepared, making them suitable for use in various chemical reactions .

Result of Action

The result of the action of 2-Chloro-5-isopropoxyphenylboronic acid is the formation of a new carbon–carbon bond via the Suzuki–Miyaura cross-coupling reaction . This enables the synthesis of a wide range of organic compounds .

属性

IUPAC Name |

(2-chloro-5-propan-2-yloxyphenyl)boronic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BClO3/c1-6(2)14-7-3-4-9(11)8(5-7)10(12)13/h3-6,12-13H,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YRJUDZPRHUDUCB-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=CC(=C1)OC(C)C)Cl)(O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BClO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00681651 |

Source

|

| Record name | {2-Chloro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

214.45 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1256346-12-9 |

Source

|

| Record name | {2-Chloro-5-[(propan-2-yl)oxy]phenyl}boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00681651 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-(1-Isopropyl-1H-pyrrolo[2,3-c]pyridin-3-yl)pyrimidin-2-amine](/img/structure/B567173.png)

![3-Cyclohexyl-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-ol](/img/structure/B567186.png)

![5'-Fluoro-1'H-spiro[cyclopentane-1,2'-quinazolin]-4'(3'H)-one](/img/structure/B567187.png)